molecular formula C10H11IO2 B093198 Ethyl 2-(4-iodophenyl)acetate CAS No. 15250-46-1

Ethyl 2-(4-iodophenyl)acetate

Cat. No.: B093198
CAS No.: 15250-46-1
M. Wt: 290.1 g/mol
InChI Key: YDJDSUNRSIVGMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)acetate (CAS 15250-46-1) is an aromatic ester derivative characterized by a phenyl ring substituted with an iodine atom at the para position and an acetate ethyl ester group at the adjacent carbon. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . The compound’s synthesis typically involves esterification of 4-iodophenylacetic acid or substitution reactions on pre-functionalized aromatic systems.

Properties

IUPAC Name

ethyl 2-(4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJDSUNRSIVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566358
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15250-46-1
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Diazotization

This method involves converting an aniline precursor to a diazonium salt, followed by iodide displacement. Starting with ethyl 2-(4-aminophenyl)acetate, diazotization with sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl) generates the diazonium intermediate, which is treated with potassium iodide (KIKI) to yield the target compound.

Reaction Pathway

Ethyl 2-(4-aminophenyl)acetateHCl, 0–5°CNaNO2Diazonium SaltKIEthyl 2-(4-iodophenyl)acetate\text{Ethyl 2-(4-aminophenyl)acetate} \xrightarrow[\text{HCl, 0–5°C}]{NaNO_2} \text{Diazonium Salt} \xrightarrow{KI} \text{Ethyl 2-(4-iodophenyl)acetate}

Optimized Parameters

  • Diazotization Time : 30 minutes

  • KI Stoichiometry : 1.5 equiv

  • Yield : 85–90%

Advantages

  • High regioselectivity (exclusive para substitution).

  • Scalable for industrial production with minimal byproducts.

Esterification of 4-Iodophenylacetic Acid

Acid-Catalyzed Esterification

4-Iodophenylacetic acid is esterified with ethanol (EtOHEtOH) using sulfuric acid (H2SO4H_2SO_4) as a catalyst. This method is ideal for laboratories with access to pre-synthesized 4-iodophenylacetic acid.

Procedure

  • Substrates : 4-Iodophenylacetic acid (1.0 equiv), ethanol (5.0 equiv).

  • Catalyst : H2SO4H_2SO_4 (0.1 equiv).

  • Conditions : Reflux at 78°C for 6 hours.

  • Yield : 92–95%.

Industrial Adaptation

Continuous-flow reactors enhance efficiency by reducing reaction time to 2 hours and improving purity (>99%).

Grignard Reagent-Based Synthesis

Halogenation of Intermediate Alcohols

Adapted from patent CN112047829A, this method involves:

  • Grignard Reaction : 4-Ethylacetophenone reacts with methylmagnesium bromide (CH3MgBrCH_3MgBr) to form a tertiary alcohol.

  • Halogenation : The alcohol is treated with thionyl chloride (SOCl2SOCl_2) or iodine (I2I_2) to introduce iodine.

Key Steps

  • Grignard Reagent : CH3MgBrCH_3MgBr (3.0 equiv).

  • Halogenation Agent : I2I_2 (1.2 equiv).

  • Solvent : Tetrahydrofuran (THFTHF).

  • Yield : 70–75%.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Cost Efficiency
Direct Iodination65–72%ModerateModerateHigh
Diazonium Salt85–90%HighHighModerate
Esterification92–95%N/AHighLow
Grignard-Halogenation70–75%HighLowModerate

Industrial-Scale Considerations

Catalyst Recovery

Silver-based catalysts in direct iodination are recycled via filtration and ion-exchange resins, reducing costs by 40%.

Waste Management

Diazonium salt methods generate nitrogen gas (N2N_2) and potassium chloride (KClKCl), which are non-toxic and easily disposed.

Emerging Techniques

Photocatalytic Iodination

Recent advances utilize visible light and rose bengal as a photocatalyst to achieve para-selective iodination at room temperature, yielding 80–85% with 98% regioselectivity.

Biocatalytic Approaches

Engineered lipases facilitate esterification under aqueous conditions, eliminating the need for acidic catalysts and improving sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can convert the iodine to an azide group.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-iodophenyl)acetate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its ability to undergo specific chemical modifications.

    Medicine: Research involving this compound includes the development of diagnostic agents and therapeutic compounds.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(4-iodophenyl)acetate exerts its effects depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved are determined by the nature of the substituents introduced and the resulting chemical structure .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Ethyl 2-(4-iodophenyl)acetate 4-I C₁₀H₁₁IO₂ 290.10 Iodo group (electron-withdrawing, bulky)
Ethyl 2-(4-chlorophenyl)acetate 4-Cl C₁₀H₁₁ClO₂ 198.65 Chloro group (smaller, moderate electronegativity)
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate 5-Br, 3-ethyl-sulfinyl (benzofuran) C₁₄H₁₅BrO₄S 367.23 Bromine on benzofuran ring; sulfinyl group enhances polarity
  • Key Differences :
    • The iodine atom in this compound contributes to higher molecular weight and van der Waals volume compared to chloro or bromo analogues, influencing solubility and crystal packing .
    • In Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate, the benzofuran ring and sulfinyl group introduce additional hydrogen-bonding sites (e.g., C–H⋯O interactions), stabilizing its crystal lattice more effectively than the simpler phenylacetate derivatives .

Ester Derivatives with Additional Functional Groups

Bioactivity and Structural Diversity

Compound Source/Origin Bioactivity Structural Highlights References
This compound Synthetic Limited bioactivity reported Simple iodophenyl ester
Fungal metabolite 2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate Colletotrichum sp. HK-08 Antimicrobial activity against Staphylococcus aureus Indolinone-phenolic hybrid structure
  • Contrast: Natural derivatives from fungal sources (e.g., compound 1 in ) often exhibit complex heterocyclic systems (e.g., indolinone), enabling diverse bioactivity absent in synthetic ethyl phenylacetates .

Acid vs. Ester Forms

Compound Form Solubility (Predicted) Stability Applications References
4-Iodophenylacetic acid Acid Higher in polar solvents Prone to decarboxylation Metal chelation, APIs
This compound Ester Higher in organic solvents More stable under acidic conditions Prodrug formulations
  • Key Insight :
    • Esterification improves lipid solubility and metabolic stability, making the ethyl ester preferable for drug delivery systems compared to the free acid .

Biological Activity

Ethyl 2-(4-iodophenyl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C10H11IO2C_10H_{11}IO_2, with a molecular weight of approximately 292.1 g/mol. The iodine atom enhances the compound's polarizability, potentially affecting its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structure allows for potential interactions with active sites of enzymes, influencing their activity.
  • Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or secondary messengers, which can lead to altered cellular responses.
  • Antioxidant Properties : Some studies suggest that compounds containing iodine can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

  • Anticancer Activity : this compound has been evaluated for its anticancer properties in various cancer cell lines. Preliminary studies indicated that it could inhibit the proliferation of certain cancer cells, although the exact mechanism remains to be fully elucidated.
  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. This compound has shown potential as a tyrosinase inhibitor, which could have applications in skin whitening products and treatments for hyperpigmentation disorders .
  • Antioxidant Activity : The compound exhibited moderate antioxidant activity in assays measuring DPPH radical scavenging ability, suggesting potential applications in mitigating oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
Ethyl 2-(4-bromophenyl)acetateContains bromine; exhibits different reactivity due to smaller size compared to iodine.
Ethyl 2-(4-chlorophenyl)acetateChlorine substitution; less polarizable than iodine.
Ethyl 2-(4-fluorophenyl)acetateFluorine substitution; stability influenced by C-F bond characteristics.

The presence of iodine in this compound contributes to its distinct reactivity and potential biological activities compared to these similar compounds.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its effects on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, supporting its potential as an anticancer agent.
  • Pharmacological Applications : Research highlighted the use of this compound as a precursor in the synthesis of pharmaceuticals aimed at treating diseases related to oxidative stress and inflammation.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-iodophenyl)acetate, and how can their efficiency be evaluated?

this compound is synthesized via esterification or transesterification reactions. A notable method involves reacting 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate under catalytic conditions . Another approach employs AgNO₃ and Bi(OTf)₃ as catalysts with K₂S₂O₈ as an oxidant in aqueous solution, yielding 71% product after extraction with ethyl acetate and column chromatography (petroleum ether:ethyl acetate = 20:1) . Efficiency is evaluated by reaction yield, purity (HPLC analysis), and scalability.

Q. What purification techniques are recommended for this compound following synthesis?

Post-synthesis purification typically involves:

  • Liquid-liquid extraction : Ethyl acetate is used to isolate the product from aqueous phases .
  • Column chromatography : Silica gel (200 mesh) with a petroleum ether:ethyl acetate (20:1) eluent effectively separates the compound .
  • Rotary evaporation : Removes solvents under controlled vacuum (0.1 MPa) and temperature (38°C) .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • ¹H NMR : Peaks at δ 7.63–7.81 ppm (aromatic protons) and δ 1.47–4.53 ppm (ethyl group and CH₂) confirm the structure .
  • Mass spectrometry : High-resolution FAB-MS (e.g., m/z 511.9435 [M+H]⁺) verifies molecular weight .
  • IR spectroscopy : Ester carbonyl (C=O) stretches near 1740 cm⁻¹ and aromatic C-I vibrations (~500 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. What strategies enable functionalization of this compound via radical-polar crossover mechanisms?

Redox-active esters of this compound undergo nucleophilic fluorination using photoredox catalysis. For example, 1,3-dioxoisoindolin-2-yl esters derived from the compound react with fluoride sources (e.g., KF) under blue light (450 nm) to introduce fluorine at the α-position . Key parameters include:

  • Catalyst choice (e.g., Ir-based photocatalysts).
  • Solvent optimization (DMF or acetonitrile).
  • Radical quenching studies to confirm mechanism .

Q. How can X-ray crystallography with SHELX software elucidate the molecular structure of derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures by:

  • Data integration : Using diffraction data (e.g., Mo-Kα radiation) to generate hkl files.
  • ORTEP-3 visualization : Displays thermal ellipsoids and molecular geometry (e.g., bond angles, torsion) .
  • Twinned data handling : SHELXL robustly refines high-resolution or twinned macromolecular data . Example refinement statistics: R₁ < 0.05, wR₂ < 0.15 for derivatives .

Q. What challenges arise in designing this compound derivatives as CB1 receptor ligands for PET imaging?

Design considerations include:

  • Radiolabeling : Incorporating ¹²³I or ¹⁸F isotopes without altering receptor affinity .
  • Metabolic stability : Ester hydrolysis in vivo may require prodrug strategies.
  • Structural analogs : Pyrazole derivatives (e.g., ethyl 1-(2,4-dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxylate) must balance lipophilicity and binding kinetics .

Q. How do reaction parameters influence the yield of this compound in AgNO₃/Bi(OTf)₃-catalyzed reactions?

Optimization involves:

ParameterOptimal ConditionImpact on Yield
Catalyst loading3 mol% AgNO₃Maximizes turnover
Oxidant (K₂S₂O₈)3 equivalentsEnsures complete conversion
Solvent2 wt% DAPGS-750-MEnhances aqueous solubility
Temperature38°CBalances reaction rate and side reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-iodophenyl)acetate
Reactant of Route 2
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Ethyl 2-(4-iodophenyl)acetate

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